molecular formula C17H19BrN4O2 B2481997 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine CAS No. 2097915-53-0

2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine

Katalognummer: B2481997
CAS-Nummer: 2097915-53-0
Molekulargewicht: 391.269
InChI-Schlüssel: VYMYEPHJZKHGHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a sophisticated chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound integrates a 5-bromopyridine moiety, a privileged structure in medicinal chemistry that is frequently employed in the synthesis of kinase inhibitors and other biologically active molecules . The bromine atom at the 5-position of the pyridine ring makes it a versatile synthetic intermediate, readily participating in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create more complex structures for biological evaluation . The molecule also features a 4,6-dimethylpyrimidine ring linked through a piperidine spacer. Pyrimidine derivatives are well-established scaffolds in the development of therapeutic agents and are known to target a variety of kinases and receptors . The specific stereochemistry of the piperidine ring can be critical for molecular recognition and binding affinity, drawing parallels to advanced research compounds documented in patent literature . While the precise biological activity and mechanism of action for this specific compound require further investigation, its structure suggests potential as a valuable intermediate or a candidate for high-throughput screening against various biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for handling and storage recommendations of similar aryl bromide and heterocyclic compounds.

Eigenschaften

IUPAC Name

(5-bromopyridin-3-yl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-11-6-12(2)21-17(20-11)24-15-4-3-5-22(10-15)16(23)13-7-14(18)9-19-8-13/h6-9,15H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMYEPHJZKHGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CN=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Preparation of 5-bromopyridine-3-carboxylic acid: This can be achieved through the bromination of pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of 5-bromopyridine-3-carbonyl chloride: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.

    Synthesis of 1-(5-bromopyridine-3-carbonyl)piperidine: The acid chloride is reacted with piperidine to form the desired amide.

    Coupling with 4,6-dimethylpyrimidine: The final step involves the coupling of the amide with 4,6-dimethylpyrimidine under basic conditions, typically using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Nucleophiles like amines, thiols, and alkoxides

    Coupling: Palladium catalysts, boronic acids, bases like K2CO3, solvents like DMF

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Potential Applications
Target Compound 4,6-Dimethylpyrimidine 5-Bromopyridine-3-carbonyl, piperidine Ether, carbonyl, bromine Kinase inhibition, drug delivery
5-Bromo-4,6-dichloropyrimidine () Pyrimidine 4-Cl, 6-Cl, 5-Br Halogens Chemical intermediate
5-Bromo-3-pyridinecarboxylic Acid () Pyridine 5-Br, 3-COOH Carboxylic acid Ligand synthesis
Patent Compound () Imidazo-pyrrolo-pyrazine Piperidine, trifluoropropylsulfonamide Sulfonamide, trifluoromethyl Oncology therapeutics

Biologische Aktivität

The compound 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound features a pyrimidine core with various functional groups that contribute to its biological properties. The presence of a brominated pyridine and a piperidine ring linked through an ether bond enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit specific enzymes, which may lead to therapeutic effects in various diseases.
  • Receptor Modulation : The compound may interact with different receptors in the body, influencing signaling pathways related to cellular processes.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that structurally related compounds exhibit anticancer properties by targeting specific pathways involved in cell proliferation and apoptosis. For example, studies have shown that certain piperidine derivatives can inhibit tumor growth in vitro and in vivo models.
    • A study demonstrated that a closely related compound effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : Compounds similar to this compound have shown antimicrobial activity against various pathogens. This suggests potential applications in treating infections.
    • For instance, derivatives with similar structural motifs have been reported to exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Effects : Some studies have explored the effects of pyrimidine derivatives on neuroreceptors, suggesting potential applications in treating neurological disorders. The modulation of neurotransmitter systems could lead to therapeutic benefits in conditions like anxiety and depression .

Data Table: Summary of Biological Activities

Compound Biological Activity Mechanism Reference
This compoundAnticancerInduces apoptosis
Similar Piperidine DerivativeAntimicrobialInhibits bacterial growth
Related Pyrimidine CompoundNeuropharmacologicalModulates neurotransmitter systems

Q & A

Q. What are the key synthetic strategies for preparing 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine?

  • Methodological Answer : The synthesis involves three critical steps:

Bromination : Introduce bromine at the 5-position of pyridine using reagents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis .

Piperidine Coupling : React 5-bromopyridine-3-carbonyl chloride with piperidin-3-ol under nucleophilic acyl substitution conditions (e.g., DCM, triethylamine) .

Pyrimidine Functionalization : Attach the piperidine-oxy moiety to 4,6-dimethylpyrimidine via Mitsunobu reaction (using DIAD/TPP) or SNAr displacement under basic conditions (K₂CO₃/DMF) .
Key Validation : Monitor intermediates via LC-MS and confirm regioselectivity using 1^1H NMR (e.g., coupling constants for pyrimidine-proton interactions) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by AUC) .
  • Spectroscopy :
  • 1^1H/13^{13}C NMR: Identify key signals (e.g., pyrimidine C-H at δ 8.2–8.5 ppm, piperidine methylene at δ 3.0–3.5 ppm) .
  • HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
  • X-ray Crystallography : Resolve stereochemistry of the piperidine ring and confirm dihedral angles between aromatic systems (if crystals are obtainable) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase activity via ADP-Glo™) vs. cell-based viability assays (MTT/CTB) to distinguish direct target effects from off-target cytotoxicity .
  • Buffer Optimization : Adjust assay conditions (pH, ionic strength, ATP concentration) to mimic physiological environments, as activity may vary with cofactor availability .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Methodological Answer :
  • Fragment Replacement : Systematically modify substituents:
  • Replace 5-bromo with other halogens (Cl, I) or electron-withdrawing groups (CF₃) to probe electronic effects on target binding .
  • Vary the piperidine-oxy linker length (C2 vs. C3) to assess conformational flexibility .
  • Co-crystallization : Solve the ligand-target complex structure (e.g., with a kinase domain) to identify critical hydrogen bonds/π-π interactions .
  • Free Energy Perturbation (FEP) : Perform computational simulations to predict binding affinity changes upon substituent modifications .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Chemical Proteomics : Use photoaffinity labeling or clickable probes to map direct protein targets in cell lysates .
  • CRISPR Knockout : Generate isogenic cell lines lacking putative targets (e.g., EGFR, HER2) to confirm on-target effects .
  • Transcriptomics : Perform RNA-seq to identify downstream pathway alterations (e.g., apoptosis, cell cycle genes) post-treatment .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility and stability profiles reported in different studies?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, PBS, and biorelevant media (FaSSIF/FeSSIF) using nephelometry .
  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Dynamic Light Scattering (DLS) : Measure aggregation propensity in aqueous buffers, which may falsely reduce apparent solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.